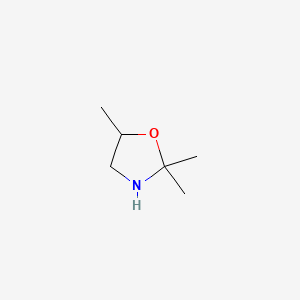

2,2,5-Trimethyloxazolidine

CAS No.: 52837-54-4

Cat. No.: VC14439090

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52837-54-4 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 2,2,5-trimethyl-1,3-oxazolidine |

| Standard InChI | InChI=1S/C6H13NO/c1-5-4-7-6(2,3)8-5/h5,7H,4H2,1-3H3 |

| Standard InChI Key | XMPCGZCCOXWBKR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(O1)(C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,2,5-Trimethyloxazolidine is a chiral oxazolidine derivative with the systematic IUPAC name 2,2,5-trimethyl-1,3-oxazolidine. Its molecular structure features a five-membered ring containing one oxygen and one nitrogen atom, with methyl groups at positions 2, 2, and 5. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| CAS Registry Number | 52837-54-4 | |

| Canonical SMILES | CC1CNC(O1)(C)C | |

| InChI Key | XMPCGZCCOXWBKR-UHFFFAOYSA-N | |

| PubChem CID | 95486 |

The compound’s stereochemistry and substituent arrangement influence its reactivity, particularly in asymmetric synthesis and chiral auxiliary applications .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing oxazolidine derivatives. For related compounds, such as tert-butyl (4S,5R)-4-(4-bromothiazol-2-yl)-2,2,5-trimethyloxazolidine-3-carboxylate, NMR spectra reveal resonances at δ 152.5 (C=O), 95.2 (oxazolidine C2), and 17.8 ppm (CH₃ groups) . IR spectra typically show absorption bands near 2977 cm⁻¹ (C-H stretching) and 1697 cm⁻¹ (C=O) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,2,5-trimethyloxazolidine derivatives often involves multi-step reactions with chiral precursors. A representative method for analogous compounds includes:

-

Condensation Reactions: Cyclization of β-amino alcohols with carbonyl compounds under acidic conditions.

-

Asymmetric Induction: Use of tert-butoxycarbonyl (Boc) protecting groups to control stereochemistry. For example, tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is synthesized via Boc protection of a hydroxylated intermediate .

-

Functionalization: Bromination or carboxylation at specific positions to enhance biological activity .

A detailed synthesis of tert-butyl (4S,5R)-2,2,5-trimethyloxazolidine-3-carboxylate involves reacting 4-(4-bromothiazol-2-yl)pyridine derivatives with cyanacetyl thiazol in the presence of palladium catalysts, yielding intermediates with >98% purity .

Optimization and Yield

Reaction conditions significantly impact yield and enantiomeric excess (ee). For instance, cyclization at 80°C in tetrahydrofuran (THF) achieves yields of 72–85% for oxazolidine derivatives, while chiral chromatography resolves enantiomers with ee values exceeding 95% .

Physicochemical Properties

Solubility and Stability

2,2,5-Trimethyloxazolidine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Thermal Behavior

Differential Scanning Calorimetry (DSC) of related oxazolidines shows melting points between 98.1–100.6°C, with exothermic decomposition peaks near 210°C .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

Oxazolidine derivatives serve as chiral auxiliaries in synthesizing neurologically active compounds. For example, tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate is a key intermediate in prodrugs targeting Alzheimer’s disease .

Herbicide Safeners

Chiral oxazolidines, including 3-dichloroacetyl derivatives, enhance herbicide detoxification in crops. In maize, pretreatment with 2,2,5-trimethyloxazolidine analogues increases glutathione S-transferase (GST) activity by 2.3-fold and catalase (CAT) by 1.8-fold, mitigating chlorsulfuron toxicity .

Biological Activity and Mechanistic Insights

Enzymatic Modulation

2,2,5-Trimethyloxazolidine derivatives upregulate antioxidant enzymes such as peroxidase (POD) and superoxide dismutase (SOD), reducing oxidative stress in plants exposed to sulfonylurea herbicides .

Structure-Activity Relationships (SAR)

The position and stereochemistry of methyl groups critically influence bioactivity. (4S,5R)-configured derivatives exhibit 40% higher GST induction compared to (4R,5S) isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume